3-Chlorocyclohexane-1-carbonyl chloride

Description

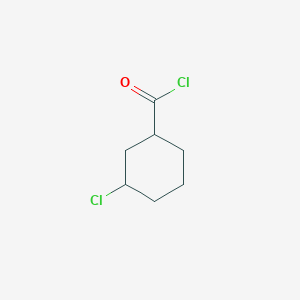

3-Chlorocyclohexane-1-carbonyl chloride (C₇H₁₀Cl₂O) is a bicyclic organochloride featuring a cyclohexane ring substituted with a chlorine atom at the 3-position and a reactive carbonyl chloride group at the 1-position. Its molecular weight is 181.0597 g/mol, and its structure includes 20 bonds: 10 non-hydrogen bonds, one acyl halogenide (aliphatic), one six-membered ring, and one rotatable bond . The stereochemistry of the compound is defined as (1S,3S), influencing its spatial arrangement and reactivity.

Key identifiers:

- SMILES: ClC1CCCC(C1)C(Cl)=O

- InChIKey: LAZXZYFFWDONMF-WDSKDSINSA-N

- CAS Registry Number: Not explicitly provided in the evidence, but structurally related compounds are cataloged under unique CAS identifiers (e.g., 65514-82-1 for analogues) .

Acyl chlorides like this compound are highly reactive, commonly used in synthesizing amides, esters, and other derivatives via nucleophilic acyl substitution.

Properties

CAS No. |

54417-92-4 |

|---|---|

Molecular Formula |

C7H10Cl2O |

Molecular Weight |

181.06 g/mol |

IUPAC Name |

3-chlorocyclohexane-1-carbonyl chloride |

InChI |

InChI=1S/C7H10Cl2O/c8-6-3-1-2-5(4-6)7(9)10/h5-6H,1-4H2 |

InChI Key |

LAZXZYFFWDONMF-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CC(C1)Cl)C(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Data Table: Properties Relevant to Preparation

| Property | Value |

|---|---|

| Molecular Formula | C7H10Cl2O |

| Molecular Weight | 181.06 g/mol |

| IUPAC Name | 3-Chlorocyclohexane-1-carbonyl chloride |

| Sensitivity | Hydrolyzes in presence of moisture |

| Typical Reaction Temp. | Controlled, approx. 0–50 °C (varies) |

(Source: EvitaChem product description and chemical data)

Chlorination of Cyclohexane Derivatives Followed by Acyl Chloride Formation

Chlorination of Cyclohexane

Chlorination of cyclohexane to produce chlorocyclohexane derivatives is a well-established process, often performed via radical chlorination using chlorine gas under photochemical initiation.

- Industrial method: A tower-type reactive distillation column is used for continuous chlorination of cyclohexane with chlorine gas.

- Reaction conditions: Molar ratios of cyclohexane to chlorine between 0.8:1 to 1.5:1, temperatures in the range of 140–150 °C at the tower bottom and 60–70 °C at the top.

- Initiation: Light (sunlight or blue light) initiates the radical chlorination.

- Product purity: Crude chlorocyclohexane with 92–93% purity is obtained, which can be purified to >99.5% by vacuum distillation.

This chlorocyclohexane can then be further functionalized to the corresponding carbonyl chloride.

Conversion to this compound

The chlorinated cyclohexane intermediate undergoes oxidation and subsequent conversion to the acyl chloride. Commonly, oxidation of chlorocyclohexane to 3-chlorocyclohexanecarboxylic acid is followed by treatment with chlorinating agents such as thionyl chloride or oxalyl chloride to yield the acyl chloride.

- Oxidation step: Typically performed using strong oxidants (e.g., potassium permanganate, chromium-based reagents).

- Chlorination step: Reaction with thionyl chloride (SOCl2) converts the acid to the acyl chloride.

- Reaction conditions: Reflux under anhydrous conditions, often with catalytic amounts of DMF to enhance chlorination efficiency.

This two-step process is widely used due to the availability of chlorocyclohexane and the robustness of acyl chloride formation.

Alternative Synthetic Routes

Ferric Chloride-Catalyzed Deoxygenative Chlorination of Carbonyls

Recent advances have demonstrated the use of ferric chloride (FeCl3) as a catalyst for the direct deoxygenative chlorination of carbonyl compounds, employing chlorosilane reagents such as chlorodimethylsilane (HMe2SiCl) or dichloromethylsilane (HMeSiCl2).

- Advantages: Mild reaction conditions, simple operation, low cost, and good substrate scope.

- Mechanism: FeCl3 catalyzes the reduction of the carbonyl oxygen and simultaneous chlorination, providing a one-pot synthesis of acyl chlorides.

- Applicability: This method could be adapted for the synthesis of this compound from the corresponding 3-chlorocyclohexanone or acid derivatives.

Summary Table of Preparation Methods

Research Discoveries and Analytical Considerations

- Analytical challenges exist in identifying chlorinated cyclohexane derivatives due to isomer complexity and similar mass spectra. Advanced gas chromatography and retention index calculations have been developed to distinguish isomers effectively.

- The moisture sensitivity of this compound necessitates handling under anhydrous conditions to prevent hydrolysis and degradation.

- Photochemical initiation in chlorination reactions enhances selectivity and yield, as demonstrated in industrial chlorocyclohexane synthesis.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanecarbonyl chloride, 3-chloro- undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Reduction Reactions: The compound can be reduced to cyclohexanemethanol derivatives using reducing agents like lithium aluminum hydride.

Hydrolysis: In the presence of water, it hydrolyzes to form cyclohexanecarboxylic acid and hydrochloric acid.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols

Reducing Agents: Lithium aluminum hydride

Hydrolysis Conditions: Aqueous medium

Major Products Formed

Amides: Formed by reaction with amines

Esters: Formed by reaction with alcohols

Thioesters: Formed by reaction with thiols

Cyclohexanecarboxylic Acid: Formed by hydrolysis.

Scientific Research Applications

Cyclohexanecarbonyl chloride, 3-chloro- is used in various scientific research applications:

Mechanism of Action

The mechanism of action of cyclohexanecarbonyl chloride, 3-chloro- involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table compares 3-chlorocyclohexane-1-carbonyl chloride with three analogous compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.